molecular formula C14H11NO2 B12667355 Acetamide, N-2-dibenzofuranyl-

Acetamide, N-2-dibenzofuranyl-

Cat. No.: B12667355
M. Wt: 225.24 g/mol
InChI Key: RWWNZWKGSDTWOQ-UHFFFAOYSA-N
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Description

Acetamide, N-2-dibenzofuranyl- is an organic compound with the molecular formula C14H11NO2. It is characterized by the presence of a dibenzofuran moiety attached to an acetamide group. This compound is notable for its aromatic structure, which includes multiple benzene rings and a furan ring, contributing to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-2-dibenzofuranyl- typically involves the acetylation of 2-methoxy-3-aminodibenzofuran with chloroacetyl chloride in the presence of a base such as triethylamine in tetrahydrofuran (THF). This reaction yields the desired acetamide derivative .

Industrial Production Methods

While specific industrial production methods for Acetamide, N-2-dibenzofuranyl- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-2-dibenzofuranyl- can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the acetamide group, to yield corresponding amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-2-dibenzofuranyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-2-dibenzofuranyl- involves its interaction with specific molecular targets. For instance, its antiplatelet activity is attributed to its ability to inhibit platelet aggregation induced by agonists such as arachidonic acid. The compound’s structure allows it to interact with enzymes and receptors involved in these pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-2-dibenzofuranyl- is unique due to its specific dibenzofuran moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity patterns and potential therapeutic applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-dibenzofuran-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-9(16)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)17-14/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWNZWKGSDTWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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